molecular formula C13H18O2 B077200 Ethyl 4-isopropylphenylacetate CAS No. 14062-21-6

Ethyl 4-isopropylphenylacetate

Cat. No.: B077200
CAS No.: 14062-21-6
M. Wt: 206.28 g/mol
InChI Key: LFMYKNVKLMQSJV-UHFFFAOYSA-N
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Description

Ethyl 4-isopropylphenylacetate is an organic compound belonging to the class of phenylacetates. It is characterized by its aromatic structure, which includes an ethyl ester group attached to a phenyl ring substituted with an isopropyl group at the para position. This compound is commonly used in the fragrance industry as a flavoring agent and is also utilized in the production of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-isopropylphenylacetate typically involves the esterification of 4-isopropylphenylacetic acid with ethanol in the presence of an acid catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:

4-isopropylphenylacetic acid+ethanolsulfuric acidEthyl 4-isopropylphenylacetate+water\text{4-isopropylphenylacetic acid} + \text{ethanol} \xrightarrow{\text{sulfuric acid}} \text{this compound} + \text{water} 4-isopropylphenylacetic acid+ethanolsulfuric acid​Ethyl 4-isopropylphenylacetate+water

Industrial Production Methods: In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of high-purity reagents and optimized reaction conditions ensures the production of the compound on a large scale with minimal impurities .

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction of the ester group can yield the corresponding alcohol. This reaction is typically carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The aromatic ring of this compound can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.

Major Products Formed:

    Oxidation: 4-isopropylbenzoic acid, 4-isopropylacetophenone.

    Reduction: 4-isopropylphenylethanol.

    Substitution: 4-nitro-4-isopropylphenylacetate, 4-bromo-4-isopropylphenylacetate.

Scientific Research Applications

Ethyl 4-isopropylphenylacetate has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in analytical chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its use in drug formulation and delivery systems.

    Industry: Utilized in the fragrance and flavor industry for its pleasant aroma and taste

Mechanism of Action

The mechanism of action of Ethyl 4-isopropylphenylacetate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis to release the active phenylacetic acid derivative, which can then interact with biological pathways. The aromatic ring and isopropyl group contribute to the compound’s binding affinity and specificity towards its targets .

Comparison with Similar Compounds

    Ethyl phenylacetate: Lacks the isopropyl group, resulting in different chemical and biological properties.

    Ethyl 4-methylphenylacetate: Contains a methyl group instead of an isopropyl group, leading to variations in reactivity and applications.

    Ethyl 4-tert-butylphenylacetate: Features a tert-butyl group, which significantly alters its steric and electronic properties.

Uniqueness: Ethyl 4-isopropylphenylacetate is unique due to the presence of the isopropyl group at the para position, which influences its chemical reactivity and biological activity. This structural feature distinguishes it from other phenylacetates and contributes to its specific applications in various fields .

Properties

IUPAC Name

ethyl 2-(4-propan-2-ylphenyl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O2/c1-4-15-13(14)9-11-5-7-12(8-6-11)10(2)3/h5-8,10H,4,9H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFMYKNVKLMQSJV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC=C(C=C1)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80161446
Record name Ethyl 4-isopropylphenylacetate
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Molecular Weight

206.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14062-21-6
Record name Ethyl 4-(1-methylethyl)benzeneacetate
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URL https://commonchemistry.cas.org/detail?cas_rn=14062-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-isopropylphenylacetate
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Record name Ethyl 4-isopropylphenylacetate
Source EPA DSSTox
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Record name Ethyl 4-isopropylphenylacetate
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